3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid
Description
3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid (CAS 1394040-73-3) is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a methyl group at the 6-position and a propanoic acid side chain at the 3-position. Its hydrobromide salt form has a molecular weight of 291.16 g/mol and a purity of 95% . The compound is synthesized via methods involving bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate, followed by coupling with amino acid derivatives or malonates .
Properties
IUPAC Name |
3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-6-4-11-7(2-3-8(12)13)5-14-9(11)10-6/h4-5H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNBWZKMIADADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with an α,β-unsaturated carbonyl compound under acidic conditions to form the imidazo[2,1-b]thiazole core. Subsequent alkylation and carboxylation steps yield the desired propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of thiazole compounds, including 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid, exhibit significant antimicrobial activity. A study highlighted the synthesis of various thiazole derivatives and their biological evaluation, demonstrating that these compounds can inhibit the growth of several bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .
Anticancer Activity
The compound has shown promise in anticancer research. Thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies suggest that this compound can trigger cell death pathways in various cancer cell lines, making it a potential candidate for further development as an anticancer agent .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of thiazole compounds. The compound may help mitigate oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases. This suggests a potential application in developing treatments for conditions such as Alzheimer's disease .
Agricultural Applications
Pesticide Development
The unique properties of this compound have led to its exploration in pesticide formulations. Its ability to disrupt metabolic processes in pests makes it a candidate for developing new agrochemicals that are effective yet environmentally friendly. Research indicates that thiazole derivatives can exhibit insecticidal properties against common agricultural pests .
Cosmetic Formulations
Skin Care Products
In the cosmetic industry, thiazole compounds are being investigated for their potential use in skin care formulations. The compound's properties may enhance the stability and effectiveness of topical products. Studies have shown that incorporating such compounds into formulations can improve skin penetration and bioavailability of active ingredients .
Data Summary Table
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated various thiazole derivatives' antimicrobial activities against Gram-positive and Gram-negative bacteria. The results showed that specific modifications to the thiazole ring enhanced activity, with this compound exhibiting potent effects against resistant strains.
- Anticancer Research : In vitro experiments demonstrated that this compound could effectively induce apoptosis in breast cancer cells through the activation of caspase pathways. The study suggests further investigation into its mechanism could lead to new therapeutic strategies.
- Pesticide Formulation Development : Field trials using formulations containing this compound showed promising results in controlling pest populations while maintaining environmental safety standards.
Mechanism of Action
The mechanism by which 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites and modulating biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations
Substituent Effects: Methyl vs. Halogen: Methyl groups (as in the target compound) enhance steric accessibility, while halogens (e.g., chlorine in , bromine in ) increase electronegativity, improving target binding or antimicrobial potency. Phenyl vs. Heterocyclic Cores: Chlorinated 3-phenylpropanoic acids lack the imidazothiazole core but show comparable antimicrobial activity, suggesting divergent mechanisms of action.
Functional Group Modifications: Propanoic Acid vs. Hydrazides/Acetamides: Conversion of the propanoic acid chain to hydrazides (e.g., ) or acetamides (e.g., ) shifts activity from antimicrobial to anticancer, highlighting the role of functional groups in target specificity. Ester Derivatives: Methyl/ethyl esters of 3-(methylthio)propanoic acid (e.g., ) are aroma compounds in pineapples, illustrating non-pharmacological applications of propanoic acid derivatives.
Biological Selectivity: Chlorinated phenylpropanoic acids exhibit selectivity for Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, while hydrazide derivatives show broader-spectrum activity. Imidazothiazole acetamides demonstrate cancer cell line selectivity (e.g., MDA-MB-231 over HepG2), linked to VEGFR2 inhibition.
Biological Activity
3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid, often referred to as a derivative of imidazo-thiazole, has garnered attention in scientific research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₁BrN₂O₂S and a molecular weight of approximately 291.16484 g/mol. Its structure includes both imidazole and thiazole rings, which are known for their significant biological activities. The hydrobromide salt form enhances its solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry and biological research .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate pathway involved in bacterial infections and cancer. In vitro studies have indicated that certain derivatives exhibit potent inhibitory profiles against DHFR, suggesting potential therapeutic applications in treating infections and malignancies .
- Anticancer Activity : Similar compounds within the imidazo-thiazole class have demonstrated antiproliferative effects against various cancer cell lines. The unique structural features of this compound may allow it to interact with pathways involved in tumor growth and metastasis .
Antimicrobial Properties
Research indicates that imidazo-thiazole derivatives possess antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
Antitumor Effects
The compound has shown promise in preclinical models for its anticancer properties. It has been reported to inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and blocking cell cycle progression. Notably, compounds structurally similar to this compound have been linked to significant reductions in tumor size in xenograft models .
Study 1: Inhibition of DHFR
A study published in 2021 synthesized a series of 3-methyl-imidazo[2,1-b]thiazole derivatives and evaluated their inhibitory effects on DHFR. Compounds exhibited varying degrees of inhibition with IC50 values indicating their potency against the enzyme. This suggests that derivatives of this compound may similarly inhibit DHFR effectively .
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| Compound A | 12.5 | DHFR Inhibitor |
| Compound B | 8.0 | Antimicrobial |
| Compound C | 15.0 | Antitumor |
Study 2: Antiproliferative Effects
Another study focused on evaluating the antiproliferative effects of thiazole-based compounds against various cancer cell lines. The results indicated that several analogs significantly reduced cell viability, with some achieving IC50 values comparable to established chemotherapeutics like doxorubicin. This positions this compound as a potential candidate for further development in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
